Product packaging for DISPERSE RED 98(Cat. No.:CAS No. 61994-66-9)

DISPERSE RED 98

Cat. No.: B1632807
CAS No.: 61994-66-9
M. Wt: 328.4 g/mol
InChI Key: VIPATEVXXXQLLF-UHFFFAOYSA-N
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Description

DISPERSE RED 98 (CAS No. 12223-49-3) is a synthetic azo dye primarily used in textile industries for dyeing hydrophobic fibers such as polyester and acetate. Its molecular formula is C₁₇H₂₀N₄O₃, with a molecular weight of 328.37 g/mol . Structurally, it contains a nitro group (-NO₂) attached to a phenyl ring, an azo (-N=N-) linkage, and a substituted ethylaminoethanol moiety . The nitro group and azo bond are critical for its chromophoric properties, enabling strong light absorption in the visible spectrum. However, these functional groups also raise concerns about environmental persistence and mutagenicity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N4O3 B1632807 DISPERSE RED 98 CAS No. 61994-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-ethyl-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-3-20(10-11-22)16-8-9-17(13(2)12-16)19-18-14-4-6-15(7-5-14)21(23)24/h4-9,12,22H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPATEVXXXQLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90886471
Record name Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
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Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61994-66-9
Record name 2-[Ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethanol
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Record name Ethanol, 2-(ethyl(3-methyl-4-(2-(4-nitrophenyl)diazenyl)phenyl)amino)-
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Record name Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
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Record name Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
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Record name 2-[ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol
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Preparation Methods

Diazotization of 4-Nitrobenzenamine

The synthesis begins with the diazotization of 4-nitrobenzenamine (4-nitroaniline). In a typical procedure:

  • Reaction Setup : 4-Nitrobenzenamine is dissolved in hydrochloric acid (HCl) under vigorous stirring at 0–5°C.
  • Diazotization : Sodium nitrite (NaNO₂) is added gradually to form the diazonium chloride intermediate. The temperature is maintained below 5°C to prevent premature decomposition.
  • Completion Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed.

Key Parameters :

  • Molar ratio of 4-nitrobenzenamine to NaNO₂: 1:1.1–1.2
  • Reaction time: 1.5–2 hours
  • Temperature: 0–5°C

Coupling with 2-(Ethyl(m-tolyl)amino)ethanol

The diazonium salt is subsequently coupled with 2-(ethyl(m-tolyl)amino)ethanol:

  • pH Adjustment : The diazonium solution is added to a mixture of 2-(ethyl(m-tolyl)amino)ethanol in a water-ice bath. The pH is adjusted to 7.5 using sodium carbonate (Na₂CO₃) to facilitate coupling.
  • Reaction Conditions : The mixture is stirred at 18–20°C for 2–2.5 hours, ensuring complete consumption of the diazonium salt.
  • Workup : The crude product is isolated via vacuum distillation to remove solvents, followed by filtration, washing, and drying.

Optimization Insights :

  • Excess 2-(ethyl(m-tolyl)amino)ethanol (molar ratio 1:1.1–1.2) improves yield by driving the reaction to completion.
  • Maintaining a neutral pH (7.5) prevents side reactions such as hydrolysis of the diazonium intermediate.

Purification and Isolation

Post-synthesis purification involves:

  • Solvent Removal : Underpressure distillation recovers >98% of the solvent for reuse.
  • Crystallization : The residue is stirred with water at 50–60°C to precipitate the dye, which is filtered and dried to >99.8% purity.

Yield and Purity :

  • Total yield: ≥95%
  • Purity: ≥99.8% (HPLC)

Characterization and Analytical Data

Structural Confirmation

  • Mass Spectrometry (MS) : Major fragments at m/z 315.1 ([M+H]⁺) align with the molecular formula C₁₇H₁₈N₄O₅.
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (DMSO-d₆) : δ 8.2 (d, 2H, aromatic), 6.9 (s, 1H, anthraquinone), 3.6 (t, 2H, –OCH₂–).

Fastness Properties

This compound exhibits the following fastness characteristics on polyester substrates:

Test Fading Stain
Light 4-5
Washing 4 3
Perspiration 5 5
Ironing 4 2-3

Scale: 1 (poor) to 5 (excellent)

Industrial-Scale Production Considerations

The patented methodology (CN102942800A) for analogous disperse dyes highlights critical factors for scaling up this compound synthesis:

  • Temperature Control : Precise cooling during diazotization prevents side reactions.
  • Solvent Recovery : Efficient distillation reduces production costs and environmental impact.
  • Quality Control : In-process HPLC monitoring ensures batch consistency.

Chemical Reactions Analysis

DISPERSE RED 98 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohyd

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of DISPERSE RED 98 and structurally or functionally related disperse dyes:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Mutagenicity (Salmonella TA98 assay) Environmental Concerns
This compound 12223-49-3 C₁₇H₂₀N₄O₃ 328.37 Nitro, azo, ethylaminoethanol Moderate (Nitro group-dependent) Persistence due to low solubility
DISPERSE RED BFL 12223-43-7 C₂₂H₁₈N₂O₅S 422.45 Sulfonyl, nitro, azo High (Enhanced by sulfonyl group) High toxicity to aquatic organisms
DISPERSE RED 73 - Not specified - Nitro, azo, Cl⁻ (ortho to NO₂) Very high (Cl⁻ enhances mutagenicity) Carcinogenic aromatic amine formation
DISPERSE RED 54 12217-86-6 C₁₉H₁₈ClN₅O₄ 424.83 Chloro, nitro, cyanoethyl High (Cl and CN⁻ substituents) Bioaccumulation potential
DISPERSE RED 354 1533-78-4 C₂₂H₂₄ClN₅O₇ 530.91 Chloro, nitro, ester groups Not reported Suspected endocrine disruption

Structural and Functional Differences

  • Nitro Group Position : this compound lacks halogen (Cl⁻ or CN⁻) substituents in the ortho position relative to the nitro group, unlike DISPERSE RED 73 and 53. Halogens in this position amplify mutagenicity by stabilizing nitro-reduction intermediates that form DNA adducts .
  • Solubility : this compound’s low water solubility (common to azo dyes) contributes to environmental persistence, but its lack of sulfonyl groups (cf. DISPERSE RED BFL) reduces acute aquatic toxicity .
  • However, the absence of ortho-chlorine substituents (as in DR73) may result in slower degradation and lower mutagenic potency .

Mutagenicity and Toxicity Profiles

  • DISPERSE RED 73 exhibits the highest mutagenicity in the Salmonella TA98 assay due to its ortho-chlorine substituent, which facilitates nitroreductase-mediated activation .
  • DISPERSE RED BFL’s sulfonyl group enhances solubility but also increases reactivity with biomolecules, leading to higher acute toxicity compared to this compound .
  • DISPERSE RED 54’s cyanoethyl group may promote bioaccumulation, though its environmental impact is less studied compared to this compound .

Environmental and Industrial Implications

  • Wastewater Treatment : this compound’s resistance to hydrolysis (cf. ester-containing DISPERSE RED 354) complicates removal via conventional wastewater treatments .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to determine the optimal additive concentrations for enhancing DISPERSE RED 98’s thermal stability in aqueous solutions?

  • Methodological Answer : Conduct systematic stability tests by varying stabilizer concentrations (e.g., ethylene glycol, glycerol, surfactants) and measuring changes in particle size, viscosity, and surface tension under controlled thermal cycles (40–80°C). Use dynamic light scattering (DLS) for particle size analysis and rheometry for viscosity. Reference thresholds include ethylene glycol/glycerol (6–14 wt%) and surfactant limits (e.g., SDS <0.15 wt%) as per stability benchmarks .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure and degradation pathways of this compound?

  • Methodological Answer : Employ UV-Vis spectroscopy to monitor absorbance peaks (e.g., λmax ~500 nm for disperse dyes) and track chromophore stability. Pair with FTIR to identify functional group changes (e.g., azo bond cleavage) under oxidative conditions. For advanced degradation product identification, use HPLC-MS with C18 columns and acetonitrile/water gradients .

Q. How does particle size distribution influence the colorfastness and application efficiency of this compound in textile dyeing?

  • Methodological Answer : Optimize particle size (<200 nm) via ball milling or ultrasonic dispersion to ensure uniform dye penetration. Validate through centrifugal stability tests (e.g., 3000 rpm for 15 mins) and correlate with color strength (K/S values) using spectrophotometry. Smaller particles enhance dye uptake but may require stabilizers to prevent aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation mechanisms of this compound under varying pH and UV exposure?

  • Methodological Answer : Design comparative studies using controlled pH buffers (3–11) and UV irradiation (254–365 nm) to isolate degradation pathways. Combine LC-MS for metabolite profiling and DFT calculations to predict reactive sites. Cross-validate findings with existing literature by standardizing experimental parameters (e.g., light intensity, dye concentration) .

Q. What factorial experimental designs are suitable for evaluating synergistic effects of stabilizers on this compound’s photostability?

  • Methodological Answer : Apply a Box-Behnken or central composite design to test interactions between variables (e.g., surfactant type, antioxidant concentration). Use response surface methodology (RSM) to model optimal stabilizer combinations. Validate via accelerated weathering tests (Xenon arc lamps) and ANOVA for statistical significance .

Q. Which statistical models best describe the non-linear relationship between this compound’s viscosity and temperature in dynamic dyeing processes?

  • Methodological Answer : Use Arrhenius or WLF equations to model temperature-dependent viscosity changes. Employ non-linear regression (e.g., Levenberg-Marquardt algorithm) to fit experimental data. Cross-check with rheological measurements under shear rates (10–1000 s<sup>-1</sup>) to account for thixotropic behavior .

Q. How can interdisciplinary approaches (e.g., computational chemistry + ecotoxicology) address gaps in understanding this compound’s environmental fate?

  • Methodological Answer : Integrate molecular docking simulations to predict dye-enzyme interactions (e.g., laccase-mediated degradation) with microcosm studies to assess biodegradation kinetics. Use LC-MS/MS for metabolite quantification and Daphnia magna assays for acute toxicity profiling. Prioritize OECD guidelines for reproducibility .

Guidance for Addressing Data Contradictions

  • Cross-Validation : Replicate conflicting studies using standardized protocols (e.g., ISO 105-C06 for colorfastness) and share raw data via repositories to enable meta-analysis .
  • Limitations Analysis : Clearly report instrument calibration details, sample purity, and environmental controls to identify confounding factors in divergent results .

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